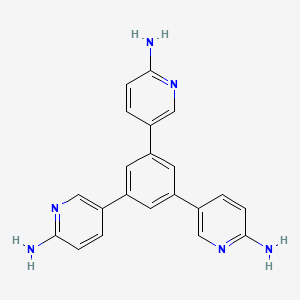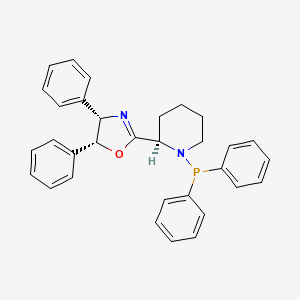![molecular formula C32H25P B8212309 (R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B8212309.png)
(R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a chiral organophosphorus compound known for its application as a ligand in asymmetric synthesis and catalysis. This compound is characterized by its unique chiral environment, which makes it highly effective in enantioselective reactions. The structure consists of a binaphthyl backbone with a diphenylphosphane group, contributing to its stability and reactivity in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the reaction of binaphthyl derivatives with diphenylphosphine. One common method includes the use of a chiral resolution process to obtain the desired enantiomer. The reaction conditions often involve the use of solvents such as chloroform or toluene, and catalysts like palladium or rhodium complexes to facilitate the formation of the phosphane group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the chiral resolution step. Advanced purification techniques, such as chromatography, are employed to isolate the pure enantiomer .
Analyse Des Réactions Chimiques
Types of Reactions
®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The diphenylphosphane group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphane derivatives. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds .
Applications De Recherche Scientifique
®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs that require high enantioselectivity for their therapeutic effects.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is crucial .
Mécanisme D'action
The mechanism of action of ®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane involves its ability to coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The chiral environment created by the binaphthyl backbone ensures high enantioselectivity in these reactions. The molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral ligand with similar applications in asymmetric catalysis.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another chiral ligand known for its versatility in coordination chemistry and catalysis
Uniqueness
®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to its specific chiral environment and the stability of its phosphane group. This makes it particularly effective in reactions requiring high enantioselectivity and stability under various reaction conditions. Its ability to form stable complexes with a wide range of transition metals further enhances its utility in asymmetric synthesis .
Propriétés
IUPAC Name |
[1-(3,4-dihydronaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25P/c1-3-15-26(16-4-1)33(27-17-5-2-6-18-27)31-23-22-25-13-8-10-20-29(25)32(31)30-21-11-14-24-12-7-9-19-28(24)30/h1-10,12-13,15-23H,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWRLCQYMANFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
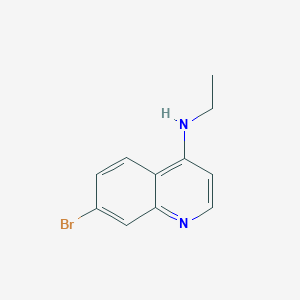
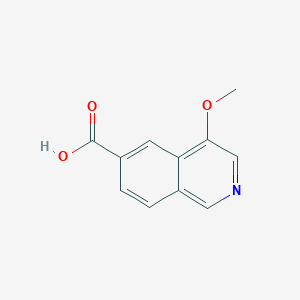
![(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid](/img/structure/B8212246.png)
![(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8212248.png)
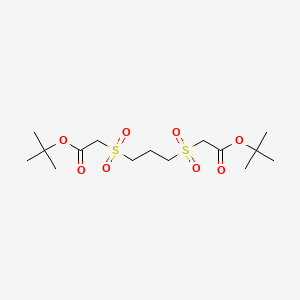
![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B8212262.png)
![2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate](/img/structure/B8212263.png)
![Bis(dibenzo[b,d]furan-3-yl)amine](/img/structure/B8212274.png)
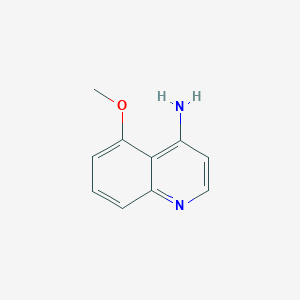
![(3aR,8aS)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8212284.png)
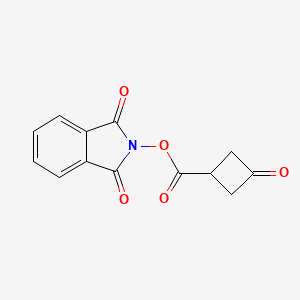
![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide](/img/structure/B8212295.png)
